molecular formula C19H27N3O2 B2789270 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone CAS No. 900018-98-6

1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone

Cat. No.: B2789270
CAS No.: 900018-98-6
M. Wt: 329.444
InChI Key: KEYKQWMYBDKDNY-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone is a chemical compound with the molecular formula C19H27N3O2 . It is also known by its synonyms 1-{4-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]phenyl}ethan-1-one .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H27N3O2 . It contains a 4-methylpiperazine moiety, a carbonyl group, a piperidino group, and a phenyl group . The exact arrangement of these groups in the molecule would be determined by the specific reactions used in its synthesis .


Physical and Chemical Properties Analysis

This compound has a molar mass of 329.44 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific conditions and may not be readily available .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for research on this compound could include determining its synthesis and chemical reactions, investigating its mechanism of action, and studying its physical and chemical properties. It could also be interesting to explore potential applications in various fields, depending on its properties .

Properties

IUPAC Name

1-[4-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-15(23)16-3-5-18(6-4-16)21-9-7-17(8-10-21)19(24)22-13-11-20(2)12-14-22/h3-6,17H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKQWMYBDKDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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